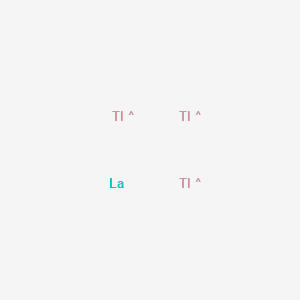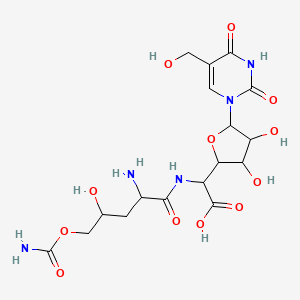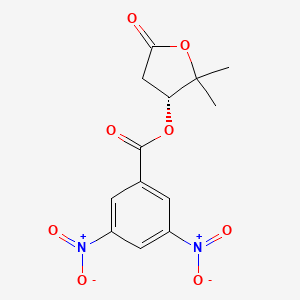
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate is a chemical compound with a complex structure that includes a dinitrobenzoate group and a dimethyl-oxooxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with (3R)-2,2-dimethyl-5-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydroxylamines.
科学的研究の応用
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitrobenzoate group can participate in electron transfer reactions, while the oxolan ring may interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 4-nitrobenzoate: Contains a single nitro group, leading to different chemical properties.
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 2,4-dinitrobenzoate: Has nitro groups in different positions, affecting its reactivity and interactions.
Uniqueness
The presence of two nitro groups in (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate makes it unique compared to similar compounds. These nitro groups can participate in various chemical reactions, providing opportunities for further functionalization and application in diverse fields.
特性
CAS番号 |
21860-28-6 |
|---|---|
分子式 |
C13H12N2O8 |
分子量 |
324.24 g/mol |
IUPAC名 |
[(3R)-2,2-dimethyl-5-oxooxolan-3-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H12N2O8/c1-13(2)10(6-11(16)23-13)22-12(17)7-3-8(14(18)19)5-9(4-7)15(20)21/h3-5,10H,6H2,1-2H3/t10-/m1/s1 |
InChIキー |
GNQWNFLFBCGZCG-SNVBAGLBSA-N |
異性体SMILES |
CC1([C@@H](CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
正規SMILES |
CC1(C(CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


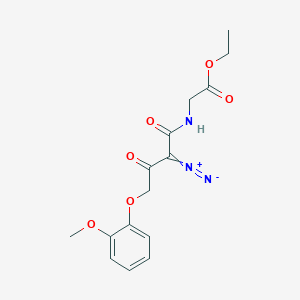


![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)

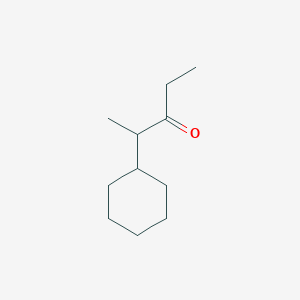
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)




